4-Acetyl-2'-nitrobiphenyl
Description
This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of carbazole derivatives and mesogenic materials . Its synthesis often involves catalytic cross-coupling or cyclization methods, with structural analogs frequently employed in studies of crystallography and surface adsorption behavior .
Properties
CAS No. |
5730-96-1 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[4-(2-nitrophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11NO3/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15(17)18/h2-9H,1H3 |
InChI Key |
MTZQSMJVDMLVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The Cu/Pd-catalyzed decarboxylation of 4-Methyl-2’-nitrobiphenyl offers higher yields (up to 98%) under mild conditions compared to the high-temperature cyclization required for 4-Acetyl-2'-nitrobiphenyl .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) at the 2'-position enhance stability but complicate reaction kinetics, whereas alkoxy groups improve mesogenic behavior in liquid crystals .
Physical and Chromatographic Properties
Chromatographic and spectroscopic data provide insights into molecular behavior:
Key Observations :
- The lower Rf value of 4-Methyl-2’-nitrobiphenyl (0.48) vs. 4-bromotoluene (0.89) reflects polarity differences due to the -NO₂ group .
- Adsorption studies of 4-Amino-4’-nitrobiphenyl on silver surfaces show orientation-dependent C-H stretching band absence under acidic conditions .
Structural and Crystallographic Features
Crystal engineering principles reveal how substituents dictate packing:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
